

Application Notes and Protocols: 2-Fluoro-6-methoxybenzyl bromide

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl
bromide

Cat. No.: B1333660

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of **2-Fluoro-6-methoxybenzyl bromide**, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific optimization studies for this exact molecule, the following protocols are based on well-established methods for analogous substituted benzyl bromides and general principles of organic chemistry.

Overview and Physicochemical Properties

2-Fluoro-6-methoxybenzyl bromide is a substituted aromatic compound frequently utilized as an alkylating agent in the synthesis of more complex molecules. The presence of a fluorine atom and a methoxy group on the benzene ring can influence the reactivity of the benzylic bromide and impart unique properties to the final products, which is of interest in medicinal chemistry.

Table 1: Physicochemical Properties of **2-Fluoro-6-methoxybenzyl bromide**

Property	Value
CAS Number	500912-17-4 [1] [2]
Molecular Formula	C ₈ H ₈ BrFO [1] [2]
Molecular Weight	219.05 g/mol [1] [2]
Appearance	Clear pale yellow to orange liquid/solid [2]
Melting Point	18-21°C [1]
Refractive Index	~1.557 @ 20°C [1] [2]
Sensitivity	Moisture sensitive [1]
Storage	Store at -20°C under an inert atmosphere.

Synthesis of 2-Fluoro-6-methoxybenzyl bromide

The most common and efficient method for the synthesis of substituted benzyl bromides is the bromination of the corresponding benzyl alcohol. The precursor, 2-Fluoro-6-methoxybenzyl alcohol, is commercially available. Below is a proposed protocol for the synthesis of **2-Fluoro-6-methoxybenzyl bromide**.

Proposed Optimal Synthesis Protocol: Bromination of 2-Fluoro-6-methoxybenzyl alcohol

This protocol utilizes phosphorus tribromide (PBr₃), a common and effective reagent for converting primary alcohols to bromides with high yields.

Experimental Protocol:

- Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Fluoro-6-methoxybenzyl alcohol (1.0 eq).
- Dissolution: Dissolve the alcohol in a suitable anhydrous solvent such as diethyl ether or dichloromethane (DCM) (approx. 0.2 M concentration).
- Cooling: Cool the solution to 0°C using an ice-water bath.

- Reagent Addition: Slowly add phosphorus tribromide (PBr_3) (0.4 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous sodium bicarbonate ($NaHCO_3$) solution until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).
- Washing: Combine the organic layers and wash with water, followed by saturated aqueous sodium chloride (brine).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude **2-Fluoro-6-methoxybenzyl bromide**.
- Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis of Analogous Benzyl Bromides

The following table summarizes reaction conditions for the synthesis of similar benzyl bromides, providing context for the choice of reagents and conditions.

Table 2: Summary of Reaction Conditions for the Synthesis of Analogous Benzyl Bromides

Starting Material	Brominating Agent/C	Solvent	Temp.	Time	Yield	Purity	Reference
s							
2,6-Difluorotoluene	HBr (40%), H ₂ O ₂ (30%), Light	Dichloromethane	Reflux	10 h	90.3%	99.3%	[3]
2,6-Difluorotoluene	HBr (40%), H ₂ O ₂ (30%)	Water	80°C	24 h	87.5%	99.5%	[3]
Toluene Derivatives	Boron Tribromide (1.2 eq)	Carbon Tetrachloride	RT	-	Good	-	[4]
Methoxy- o-tolyl derivative	Bromosuccinimide (NBS), AIBN	1,2-Dichlorobenzene	-	-	High	-	[5]

Reactions of 2-Fluoro-6-methoxybenzyl bromide

2-Fluoro-6-methoxybenzyl bromide is an excellent substrate for nucleophilic substitution reactions (S_N2), owing to the lability of the bromide leaving group. Primary benzylic halides like this one readily react with a variety of nucleophiles.

Proposed Protocol: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes a general procedure for the reaction of **2-Fluoro-6-methoxybenzyl bromide** with a substituted phenol to form a diaryl ether, a common structural motif in

pharmaceuticals.

Experimental Protocol:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve the desired phenol (1.0 eq) and potassium carbonate (K_2CO_3) (2.0 eq) in anhydrous acetone or acetonitrile (ACN).
- Reagent Addition: To this suspension, add a solution of **2-Fluoro-6-methoxybenzyl bromide** (1.1 eq) in the same solvent.
- Reaction: Heat the reaction mixture to reflux (for acetone) or 80°C (for ACN) and stir for 4-12 hours. Monitor the reaction progress by TLC.
- Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the product by flash column chromatography on silica gel.

Reactivity of Analogous Benzyl Bromides in Nucleophilic Substitutions

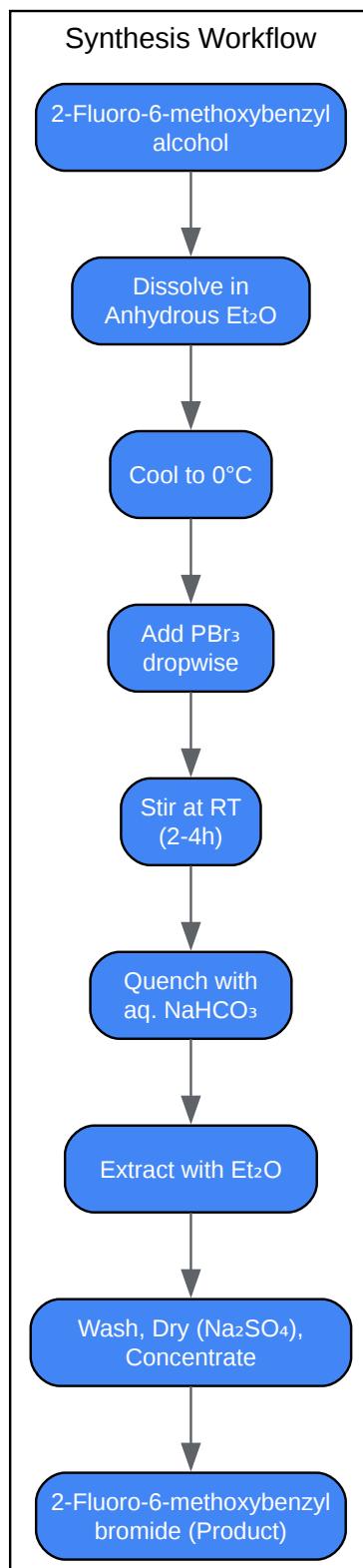
The conditions and outcomes of reactions involving similar benzyl bromides can guide the optimization of reactions with the target molecule.

Table 3: Examples of Nucleophilic Substitution Reactions with Benzyl Bromides

Benzyl Bromide Substrate	Nucleophile	Base/Conditions	Solvent	Product Type	Mechanism	Reference
α -Bromo benzylacetates	$\text{Et}_3\text{N}\cdot\text{3HF}$	K_3PO_4	Acetonitrile	α -Fluoro benzylacetates	$\text{S}_{\text{n}1}/\text{S}_{\text{n}2}$	[6]
Substituted Benzylamines	Benzyl bromide	-	Methanol	Dibenzylamines	$\text{S}_{\text{n}2}$	
Benzyl bromide	Weakly basic nucleophile s (e.g., I^- , Br^- , N_3^-)	-	High dielectric solvents (DMSO, ACN)	Substituted benzenes	$\text{S}_{\text{n}2}$ (for 1°)	[7]

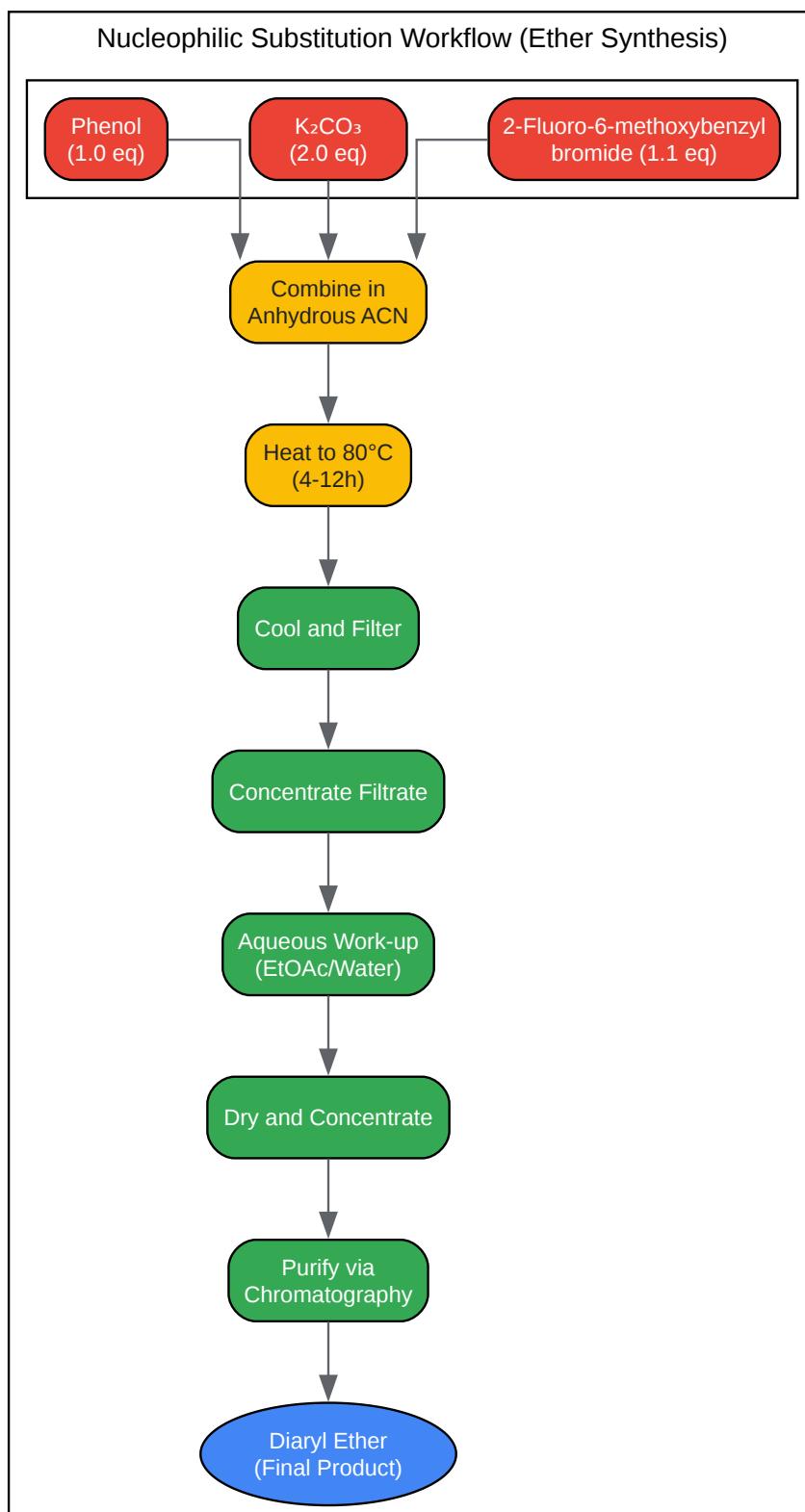
Visualized Workflows (Graphviz)

The following diagrams illustrate the proposed workflows for the synthesis and a typical application of **2-Fluoro-6-methoxybenzyl bromide**.



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Caption: Proposed workflow for the synthesis of **2-Fluoro-6-methoxybenzyl bromide**.

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Caption: Proposed workflow for a Williamson ether synthesis using **2-Fluoro-6-methoxybenzyl bromide**.

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